sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Brand Name:
Vulcanchem
CAS No.:
134917-45-6
VCID:
VC21159096
InChI:
InChI=1S/C37H59N2O9P.Na/c1-21(2)8-7-9-22(3)26-10-11-27-33-28(13-15-37(26,27)6)36(5)14-12-25(16-24(36)17-30(33)41)48-49(44,45)46-20-31-29(40)18-32(47-31)39-19-23(4)34(42)38-35(39)43;/h17,19,21-22,25-33,40-41H,7-16,18,20H2,1-6H3,(H,44,45)(H,38,42,43);/q;+1/t22?,25?,26?,27?,28?,29-,30?,31+,32+,33?,36?,37?;/m0./s1
SMILES:
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+]
Molecular Formula:
C37H59N2NaO9P+
Molecular Weight:
729.8 g/mol
sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
CAS No.: 134917-45-6
Cat. No.: VC21159096
Molecular Formula: C37H59N2NaO9P+
Molecular Weight: 729.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134917-45-6 |
|---|---|
| Molecular Formula | C37H59N2NaO9P+ |
| Molecular Weight | 729.8 g/mol |
| IUPAC Name | sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
| Standard InChI | InChI=1S/C37H59N2O9P.Na/c1-21(2)8-7-9-22(3)26-10-11-27-33-28(13-15-37(26,27)6)36(5)14-12-25(16-24(36)17-30(33)41)48-49(44,45)46-20-31-29(40)18-32(47-31)39-19-23(4)34(42)38-35(39)43;/h17,19,21-22,25-33,40-41H,7-16,18,20H2,1-6H3,(H,44,45)(H,38,42,43);/q;+1/t22?,25?,26?,27?,28?,29-,30?,31+,32+,33?,36?,37?;/m0./s1 |
| Standard InChI Key | KQGULHMZAKNZRV-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+] |
| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+] |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator